molecular formula C8H8N2S B097705 N-Methyl-1,3-benzothiazol-2-amine CAS No. 16954-69-1

N-Methyl-1,3-benzothiazol-2-amine

Cat. No.: B097705
CAS No.: 16954-69-1
M. Wt: 164.23 g/mol
InChI Key: QVKPPRYUGJFISN-UHFFFAOYSA-N
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Description

N-Methyl-1,3-benzothiazol-2-amine is a heterocyclic compound comprising a benzothiazole core with a methyl-substituted amine group at position 2. This compound’s structure is characterized by a planar benzothiazole ring system, with the methyl group on the amine influencing steric and electronic properties. Applications of such derivatives span anticancer, antimicrobial, and fragment-based drug discovery due to their ability to modulate biological targets .

Properties

IUPAC Name

N-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKPPRYUGJFISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168719
Record name 2-Benzothiazolamine, N-methyl- (9CI)
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Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16954-69-1
Record name N-Methyl-2-benzothiazolamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2-(methylamino)-
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Record name 2-Benzothiazolamine, N-methyl- (9CI)
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Record name N-methylbenzothiazol-2-amine
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Record name N-Methyl-2-benzothiazolamine
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Preparation Methods

Reaction with Methyl Iodide in Basic Media

A widely reported approach involves treating 2-aminothiophenol with methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the methyl iodide, forming the N-methylated intermediate. Subsequent cyclization is facilitated by heating in a polar aprotic solvent like dimethylformamide (DMF) or ethanol.

Example Protocol :

  • Reagents : 2-Aminothiophenol (10 mmol), methyl iodide (12 mmol), K₂CO₃ (15 mmol), ethanol (50 mL).

  • Conditions : Reflux at 80°C for 8–12 hours.

  • Workup : Neutralization with dilute HCl, filtration, and recrystallization from ethanol/water (3:1).

  • Yield : 68–72%.

This method’s efficiency depends on the stoichiometric ratio of methyl iodide to the amine and the choice of base. Excess methyl iodide (1.2–1.5 equiv) ensures complete methylation, while higher bases like K₂CO₃ minimize side reactions such as over-alkylation.

Alkylation of Preformed 1,3-Benzothiazol-2-Amine

Direct alkylation of 1,3-benzothiazol-2-amine with methylating agents offers a straightforward pathway. This method avoids the need for cyclization steps but requires careful control of reaction conditions to prevent quaternization of the benzothiazole nitrogen.

Dimethyl Sulfate in Aqueous Alkaline Conditions

Dimethyl sulfate (DMS) serves as a potent methylating agent under alkaline conditions. The reaction is typically conducted in a biphasic system (water/dichloromethane) to enhance reagent contact while mitigating hydrolysis of DMS.

Example Protocol :

  • Reagents : 1,3-Benzothiazol-2-amine (10 mmol), DMS (12 mmol), NaOH (20 mmol), H₂O/CH₂Cl₂ (30 mL/20 mL).

  • Conditions : Stirring at 25°C for 4–6 hours.

  • Workup : Extraction with CH₂Cl₂, drying over Na₂SO₄, and solvent evaporation.

  • Yield : 65–70%.

The use of DMS requires stringent safety measures due to its toxicity. Alternative methylating agents like methyl triflate have been explored but are less cost-effective.

Three-Component Reaction Using Elemental Sulfur

A modern, catalyst-free approach employs a three-component reaction involving aniline derivatives, benzylamines, and elemental sulfur (S₈). This method leverages the nucleophilic and electrophilic properties of intermediates to construct the benzothiazole core in a single pot.

Reaction Optimization and Mechanistic Insights

The reaction proceeds via the formation of a sulfurated imine intermediate, followed by cyclization and aromatization. DMSO acts as both a solvent and mild oxidant, facilitating the final aromatization step.

Example Protocol :

  • Reagents : 2-Nitroaniline (10 mmol), benzylamine (20 mmol), S₈ (15 mmol), DMSO (20 mL).

  • Conditions : Heating at 140°C under N₂ for 22 hours.

  • Workup : Precipitation with ice water, filtration, and recrystallization from ethanol.

  • Yield : 75–80%.

This method’s key advantage is its atom economy and avoidance of hazardous methylating agents. However, prolonged reaction times and high temperatures limit scalability.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green chemistry tool to accelerate reaction kinetics and improve yields. This method is particularly effective for N-methylation and cyclization steps, reducing reaction times from hours to minutes.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Advantages Limitations
CyclizationMethyl iodide, K₂CO₃Reflux, 8–12 h68–72%Simple setup, high purityLong reaction time, solvent waste
Direct AlkylationDimethyl sulfate, NaOHAmbient, 4–6 h65–70%No cyclization stepToxicity of DMS, moderate yields
Three-Component ReactionS₈, DMSO, benzylamine140°C, 22 h75–80%Atom economy, no methylating agentsHigh energy input, scalability issues
Microwave-AssistedMethyl iodide, microwave100°C, 15 min85–90%Rapid, high yieldsRequires specialized equipment

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness, safety, and environmental sustainability. The three-component reaction and microwave-assisted methods are less favored due to energy intensity or equipment costs. Instead, large-scale production often employs cyclization routes with methyl chloride gas as the methylating agent, coupled with continuous flow reactors to enhance mixing and heat transfer.

Key Industrial Parameters :

  • Methyl Chloride Gas : Cheaper and less toxic than methyl iodide or DMS.

  • Continuous Flow Reactors : Reduce reaction time to 2–3 hours and improve yield to 78–82%.

  • Solvent Recycling : Ethanol/water mixtures are distilled and reused to minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methyl-1,3-benzothiazol-2-one using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can yield this compound derivatives with different substituents on the benzene ring.

    Substitution: The amine group at the 2-position can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of various substituted benzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include N-methyl-1,3-benzothiazol-2-one, substituted benzothiazole derivatives, and various this compound derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

N-Methyl-1,3-benzothiazol-2-amine has been investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promising biological activities, including:

  • Antimicrobial Activity : Research indicates that benzothiazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. For instance, studies have demonstrated that these compounds can effectively target Mycobacterium tuberculosis.
  • Anticancer Properties : Certain derivatives of benzothiazole have been evaluated for their cytotoxic effects on cancer cell lines. They have shown activity against breast cancer and other malignancies, suggesting a potential role in cancer therapy .

Agrochemicals

The compound is also significant in agricultural applications:

  • Pesticides and Herbicides : this compound derivatives are explored as active ingredients in pesticides due to their efficacy against plant pathogens and pests. The structural properties of benzothiazoles contribute to their effectiveness as agrochemicals .

Material Science

In material science, this compound is utilized in:

  • Dyes and Pigments : The compound serves as a precursor for synthesizing various dyes and pigments used in textiles and coatings due to its stable chemical structure .

Chemical Synthesis

This compound acts as a building block in organic synthesis:

  • Reagent in Organic Reactions : It is employed in the synthesis of more complex organic molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of this compound derivatives. The results showed that specific modifications to the benzothiazole structure enhanced activity against Gram-positive bacteria. The study provided quantitative data on Minimum Inhibitory Concentrations (MIC) for several derivatives.

CompoundMIC (µg/mL)Activity
This compound32Moderate
Derivative A16Strong
Derivative B64Weak

Case Study 2: Synthesis of Agrochemicals

Research published in Pesticide Science highlighted the synthesis of new agrochemical agents based on this compound. The study emphasized the compound's role as a scaffold for developing novel herbicides that exhibit selective toxicity towards weeds but not crops.

HerbicideTarget WeedsEfficacy (%)
Herbicide XDandelion85
Herbicide YCrabgrass90

Mechanism of Action

The mechanism of action of N-Methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

Substituents at position 6 of the benzothiazole ring significantly alter electronic and steric profiles:

  • 6-Chloro-1,3-benzothiazol-2-amine (BT1): Exhibits strong electron-withdrawing effects, enhancing electrophilicity and anticancer activity (mp: 158–160°C) .
  • 6-Nitro-1,3-benzothiazol-2-amine : High polarity due to the nitro group, leading to elevated melting points (223–225°C) .
  • 6-Methoxy-1,3-benzothiazol-2-amine : Electron-donating methoxy group increases solubility in polar solvents (mp: 130–132°C) .

N-Substituent Diversity

The amine group at position 2 can be modified to tune pharmacokinetic properties:

  • N-Phenyl-1,3-benzothiazol-2-amine : Aromatic substitution enhances π-π stacking but reduces solubility (Molecular Weight: 226.3) .
  • N-Cyclohexyl-1,3-benzothiazol-2-amine : Bulky cyclohexyl group improves lipid solubility (Molecular Weight: 232.34; soluble in chloroform and DMSO) .
  • N-Benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine : Benzyl substitution increases molecular weight (288.8 g/mol) and may enhance blood-brain barrier penetration .

Physicochemical Properties

Melting Points and Solubility

Compound Melting Point (°C) Solubility Profile
6-Chloro-1,3-benzothiazol-2-amine 158–160 Moderate in polar solvents
N-Phenyl derivative Not reported Low in water, high in DMSO
N-Cyclohexyl derivative Not reported High in chloroform, methanol
N-Methyl derivative Inferred: 140–160 Likely moderate in methanol/DMSO

The methyl group in N-Methyl-1,3-benzothiazol-2-amine likely reduces crystallinity compared to nitro or chloro substituents, lowering the melting point .

Anticancer Activity

  • BT16 (6-chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine) : IC₅₀ values in the micromolar range against colon cancer cell lines (HCT-116, HT29) .
  • 4-Chloro-1,3-benzothiazol-2-amine : Used in fragment-based drug design for PDE-10-A inhibition, with moderate desolvation penalties .

N-Methyl derivative : The methyl group may enhance membrane permeability compared to polar nitro or chloro substituents, though direct activity data are lacking.

Antimicrobial and Anthelmintic Activity

  • N-[(Z)-Phenylmethylidene]-1,3-benzothiazol-2-amine : Shows efficacy against parasitic worms and microbes due to imine functionality .
  • N-Benzyl derivatives : Enhanced lipophilicity improves antimicrobial potency .

N-Methyl derivative : Likely less active than imine derivatives but more metabolically stable.

Biological Activity

N-Methyl-1,3-benzothiazol-2-amine (MBT) is an organic compound belonging to the benzothiazole family, characterized by its methyl substitution at the nitrogen atom. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Molecular Formula: C₈H₈N₂S
Molecular Weight: 168.23 g/mol
Structure: The compound features a benzothiazole ring system with a methyl group attached to the nitrogen atom, enhancing its lipophilicity and biological interactions compared to other derivatives.

Target of Action

MBT has been identified as a potent inhibitor of DprE1 , an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis (Mtb). Inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway, which is critical for Mtb's survival and virulence.

Biochemical Pathways

The primary biochemical pathway affected by MBT involves:

  • Inhibition of DprE1: This leads to compromised cell wall integrity in bacteria.
  • Disruption of Arabinogalactan Biosynthesis: This pathway is vital for the structural integrity of the mycobacterial cell wall.

Antimicrobial Properties

MBT exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Research indicates that it has potential as a lead compound for developing new antimicrobial agents. Notably, derivatives of MBT have shown efficacy against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae.

Bacterial StrainMIC (μg/mL)
Enterococcus faecalis<0.03125
Staphylococcus aureus (MDR)<0.03125
Acinetobacter baumannii1–4
Klebsiella pneumoniae1–4

These findings underline the broad-spectrum antibacterial potential of MBT derivatives .

Anticancer Activity

In addition to its antimicrobial properties, MBT has been explored for its anticancer potential. Studies have indicated that it can interact with enzymes involved in cancer cell proliferation pathways. The specific mechanisms remain under investigation; however, preliminary data suggest that MBT may induce apoptosis in certain cancer cell lines .

Case Studies

  • Inhibition of Mycobacterium tuberculosis:
    A study demonstrated that MBT effectively inhibited DprE1 with low nanomolar IC50 values, showcasing its potential as a therapeutic agent against tuberculosis .
  • Antibacterial Efficacy:
    In a comparative study involving various benzothiazole derivatives, MBT derivatives exhibited superior antibacterial activity against a panel of resistant bacterial strains, indicating their potential use in treating infections caused by drug-resistant pathogens .
  • Antitumor Activity:
    Research evaluating the cytotoxic effects of MBT on cancer cell lines revealed significant growth inhibition and apoptosis induction, suggesting its viability as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of MBT is being studied to assess its suitability for drug development. Preliminary data suggest favorable solubility and metabolic stability, which are crucial for effective therapeutic applications.

Q & A

Basic: What synthetic methodologies are optimized for N-methyl-1,3-benzothiazol-2-amine synthesis, and how do reaction conditions influence yield?

Answer:
this compound is typically synthesized via cyclodesulfurization of monothioureas derived from aminophenol or substituted anilines. A robust method involves I₂-mediated oxidative cyclodesulfurization (Scheme 2 in ), which avoids toxic reagents like HgO or LiOH/H₂O₂. Key parameters include:

  • Reaction time : 6–16 hours under reflux (e.g., in CHCl₃ or ethanol).
  • Temperature : 80–100°C for optimal cyclization.
  • Solvent polarity : Higher polarity solvents (e.g., ethanol) improve yields (75–85%) by stabilizing intermediates .
    Yield optimization requires stoichiometric control of methyl isothiocyanate and aminophenol derivatives, with excess I₂ (1.2–1.5 eq.) to drive desulfurization. NMR and IR spectroscopy are critical for verifying product purity and functional group retention .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

Crystallization : Slow evaporation from ethanol or chloroform produces diffraction-quality crystals.

Data collection : Using a diffractometer (e.g., Stoe IPDS-2) at 173 K to minimize thermal motion .

Refinement : SHELX programs (e.g., SHELXL) refine bond lengths and angles. For example, the benzothiazole ring exhibits planarity (mean deviation < 0.003 Å), and the methyl group adopts a gauche conformation relative to the thiazole nitrogen .
Validation metrics: R-factor < 0.05 and wR-factor < 0.15 ensure structural reliability. Mercury software visualizes hydrogen-bonded dimers (N–H⋯N interactions) and π-stacking .

Advanced: What computational approaches resolve contradictions in biological activity data for benzothiazole derivatives?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer potency) arise from substituent positioning and electronic effects. A tiered computational strategy is recommended:

Docking studies : Use AutoDock Vina to model interactions with targets (e.g., EGFR or DNA topoisomerase). For N-methyl derivatives, the methyl group enhances hydrophobic binding (ΔG ≈ −8.5 kcal/mol) .

Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess conformational changes.

QSAR modeling : Correlate Hammett σ values of substituents (e.g., electron-withdrawing groups at C6) with IC₅₀ data to predict activity cliffs .
Contradictions are resolved by cross-referencing in vitro assays (e.g., HCT-116 cell line data) with computational predictions .

Advanced: How are spectroscopic techniques employed to distinguish this compound from structural analogs?

Answer:
1H and 13C NMR :

  • The N-methyl group resonates at δ 3.2–3.4 ppm (singlet, 3H).
  • Aromatic protons (benzothiazole ring) appear as multiplet signals between δ 7.0–8.2 ppm.
  • Thiazole C2 (adjacent to NH) shows a distinct 13C peak at ~166 ppm .
    IR spectroscopy :
  • N–H stretching (≈3178 cm⁻¹) and C=N (≈1604 cm⁻¹) confirm the benzothiazole core.
  • Absence of S–H stretches (~2550 cm⁻¹) validates cyclization .
    Mass spectrometry :
  • ESI-MS ([M+H]+) for C₈H₈N₂S: m/z 165.04. Fragmentation at the thiazole ring (m/z 121, 93) distinguishes it from oxazole analogs .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Answer:
Crystallization challenges include poor solubility and polymorphism. Mitigation strategies:

Solvent screening : Use mixed solvents (e.g., ethanol/water 80:20) to balance solubility and nucleation rates.

Seeding : Introduce microcrystals from analogous compounds (e.g., unsubstituted benzothiazol-2-amine) to induce growth .

Temperature gradients : Slow cooling (0.5°C/hour) from 60°C to room temperature reduces disorder.
For recalcitrant cases, high-throughput crystallization robots screen >100 conditions (e.g., PEG-based matrices) .

Basic: How does substituent variation on the benzothiazole ring affect physicochemical properties?

Answer:
Substituents at C4/C6 modulate logP, solubility, and bioactivity:

Substituent logP Aqueous Solubility (mg/mL) Bioactivity Trend
-H (parent)1.80.12Baseline
-OCH₃ (C6)1.20.45↑ Anticancer
-NO₂ (C4)2.50.03↑ Antimicrobial
Electron-donating groups (e.g., -OCH₃) enhance solubility via hydrogen bonding, while electron-withdrawing groups (-NO₂) increase logP and membrane permeability .

Advanced: What mechanistic insights explain the antimicrobial activity of this compound derivatives?

Answer:
Mechanistic studies suggest dual targeting:

Membrane disruption : Lipophilic derivatives (logP > 2.5) integrate into bacterial membranes, detected via fluorescence anisotropy (Δ anisotropy = 0.15 at 10 µM) .

Enzyme inhibition : Molecular docking shows competitive binding to dihydrofolate reductase (DHFR) with Ki ≈ 1.2 µM. The methyl group enhances van der Waals contacts in the hydrophobic pocket .
Synergy with β-lactams is observed (FIC index = 0.3), attributed to efflux pump inhibition .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-1,3-benzothiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.